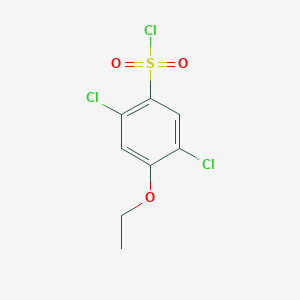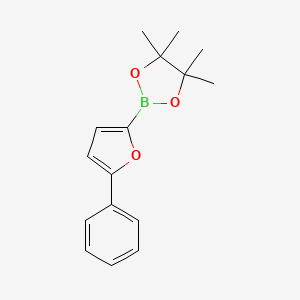
4,4,5,5-Tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane
描述
4,4,5,5-Tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane is a specialized chemical compound belonging to the class of boronic acids and derivatives. This compound is characterized by its unique structure, which includes a boronic ester group and a phenylfuran moiety. It is primarily used in organic synthesis and various scientific research applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane typically involves the reaction of phenylfuran derivatives with boronic acid derivatives under specific conditions. One common method is the Miyaura borylation reaction, which involves the use of a palladium catalyst and a suitable boronic acid derivative.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of reaction conditions, including temperature, pressure, and the use of catalysts. The process involves the careful handling of reagents and the purification of the final product to ensure high purity and yield.
化学反应分析
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can be used to convert the compound into its corresponding boronic acid derivatives.
Substitution: The phenylfuran moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include boronic acids, boronic esters, and various substituted phenylfuran derivatives.
科学研究应用
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex molecules. It is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the synthesis of biaryls and other organic compounds.
Biology: In biological research, 4,4,5,5-Tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane is used as a reagent in the study of enzyme mechanisms and the development of bioactive molecules. Its reactivity with various biomolecules makes it a valuable tool in biochemical assays.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to form stable complexes with biological targets makes it useful in drug design and discovery.
Industry: In the chemical industry, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for various industrial applications.
作用机制
The mechanism by which 4,4,5,5-Tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other functional groups, which allows it to participate in various biochemical processes. The phenylfuran moiety can interact with enzymes and receptors, leading to specific biological effects.
相似化合物的比较
Boronic Acids: Similar compounds include other boronic acids and their derivatives, which share the boronic ester group.
Phenylfuran Derivatives: Compounds with similar phenylfuran structures are also related to this compound.
Uniqueness: 4,4,5,5-Tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane is unique due to its specific combination of the boronic ester group and the phenylfuran moiety. This combination provides it with distinct reactivity and stability properties that are not found in other similar compounds.
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)14-11-10-13(18-14)12-8-6-5-7-9-12/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCIEWGQNCCYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1390905.png)

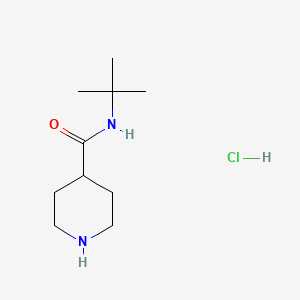

![2-Chloro-2-phenyl-N-[2-(trifluoromethyl)-phenyl]acetamide](/img/structure/B1390911.png)
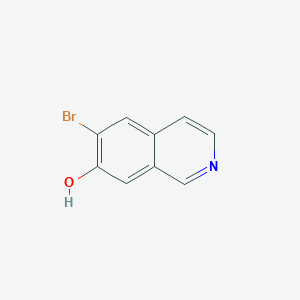
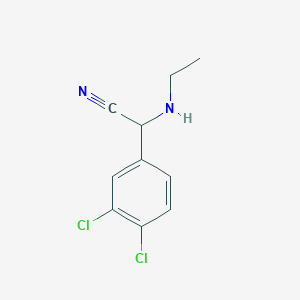
![4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B1390915.png)
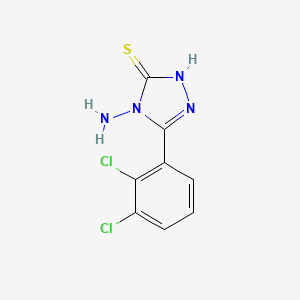
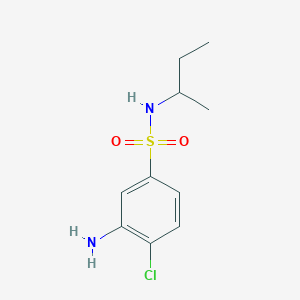
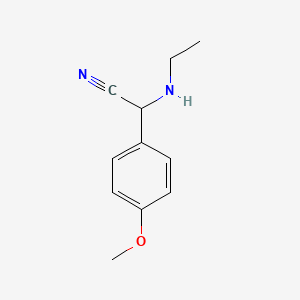
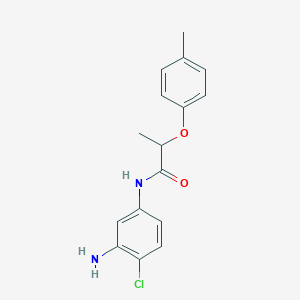
![1-{[(3-Nitrophenyl)amino]carbonyl}proline](/img/structure/B1390926.png)
